benzyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate
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Overview
Description
Benzyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is a chemical compound with the molecular formula C13H14N4O3S It is a derivative of 1,2,4-triazine, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate typically involves the reaction of 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide and potassium carbonate in dry acetone. The reaction is catalyzed by 18-crown-6-ether, which facilitates the formation of the desired product . The reaction conditions include maintaining the reaction mixture at room temperature for an extended period, usually around 20 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and purification of the product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or triazine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound
Scientific Research Applications
Benzyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]butanoate
- Benzyl (2R)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate
- Isobutyl 2-[(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate
Uniqueness
Benzyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is unique due to its specific structural features, such as the presence of the 1,2,4-triazine ring and the sulfanyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
benzyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-8(21-11-10(17)14-13(19)16-15-11)12(18)20-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEPWWGDLOPOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)SC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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